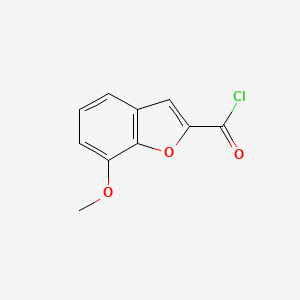

7-Methoxy-1-benzofuran-2-carbonyl chloride

Description

Synthesis of the Precursor: 7-Methoxy-1-benzofuran-2-carboxylic acid

The journey to obtaining 7-Methoxy-1-benzofuran-2-carbonyl chloride begins with its corresponding carboxylic acid. The synthesis of 7-Methoxy-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes, often starting from commercially available precursors. One common approach involves the Perkin rearrangement of 3-halocoumarins. Specifically, a suitably substituted 3-bromocoumarin can undergo a ring contraction in the presence of a base to yield the desired benzofuran-2-carboxylic acid. Microwave-assisted conditions have been shown to significantly reduce reaction times for this transformation.

Conversion to this compound

The transformation of the carboxylic acid to the highly reactive acyl chloride is a crucial step. This is typically accomplished by treating 7-Methoxy-1-benzofuran-2-carboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride. The reaction is generally carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM) or toluene (B28343), and may be catalyzed by a small amount of N,N-dimethylformamide (DMF). The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.

Physicochemical Characteristics

While detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature, some key identifiers and predicted properties can be summarized.

| Property | Value | Reference |

| CAS Number | 242133-59-1 | bldpharm.com |

| Molecular Formula | C₁₀H₇ClO₃ | bldpharm.com |

| Molecular Weight | 210.62 g/mol |

Due to its acyl chloride functionality, it is expected to be a moisture-sensitive solid that should be handled under anhydrous conditions to prevent hydrolysis back to the carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1-benzofuran-2-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO3/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESLGDUYYAIOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Methoxy 1 Benzofuran 2 Carbonyl Chloride

Retrosynthetic Analysis of 7-Methoxy-1-benzofuran-2-carbonyl Chloride

Further disconnection of the 7-Methoxy-1-benzofuran-2-carboxylic acid scaffold points to several potential synthetic strategies. One common approach involves the formation of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. This can be achieved through various cyclization reactions, with starting materials such as a suitably substituted phenol (B47542) and a two-carbon synthon for the furan ring. For instance, 2-hydroxy-3-methoxybenzaldehyde (B140153) can serve as a key starting material.

Precursor Synthesis and Functionalization

Two prominent strategies for the synthesis of 7-Methoxy-1-benzofuran-2-carboxylic acid are through condensation and cyclization reactions or via modern palladium-catalyzed coupling methods.

A classic and effective method for constructing the benzofuran (B130515) ring system is through condensation and subsequent intramolecular cyclization. The Perkin rearrangement is a notable example of this type of transformation. This reaction typically involves the base-catalyzed rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid. nih.govnih.gov

For the synthesis of 7-Methoxy-1-benzofuran-2-carboxylic acid, the corresponding 7-methoxy-3-bromocoumarin would be the required starting material. The reaction proceeds via an initial base-catalyzed hydrolysis of the coumarin (B35378) lactone, followed by an intramolecular nucleophilic substitution where the phenoxide attacks the vinyl halide, leading to the formation of the furan ring and subsequent acidification to yield the carboxylic acid. nih.gov The use of microwave assistance has been shown to significantly reduce reaction times for the Perkin rearrangement from hours to minutes, offering a more efficient protocol. nih.govnih.gov

Another condensation approach involves the reaction of a salicylaldehyde (B1680747) derivative, such as 2-hydroxy-3-methoxybenzaldehyde, with a compound containing an activated methylene (B1212753) group, followed by cyclization. For instance, reaction with diethyl bromomalonate in the presence of a base can lead to the formation of the corresponding benzofuran-2-carboxylate ester, which can then be hydrolyzed to the desired carboxylic acid.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 7-Methoxy-3-bromocoumarin | 1. NaOH, Ethanol, Reflux or Microwave (300W, 5 min) 2. HCl (aq) | 7-Methoxy-1-benzofuran-2-carboxylic acid | High | nih.govnih.gov |

Modern synthetic organic chemistry offers powerful tools for the construction of heterocyclic systems, and palladium-catalyzed cross-coupling reactions are at the forefront of these methods. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a particularly useful strategy for benzofuran synthesis. nih.govnsf.gov

To synthesize 7-Methoxy-1-benzofuran-2-carboxylic acid using this approach, a typical route would involve the coupling of a 2-halophenol derivative with a suitable alkyne. For example, 2-iodo-3-methoxyphenol (B182381) could be coupled with an acetylene (B1199291) equivalent bearing a carboxylate group or a precursor that can be readily converted to a carboxylic acid. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Following the coupling reaction, an intramolecular cyclization (alkyne hydroalkoxylation) is induced, often in the same pot, to form the benzofuran ring. nih.gov

| Aryl Halide | Alkyne | Catalyst System | Key Steps | Product | Reference |

| 2-Iodo-3-methoxyphenol | Propiolic acid ethyl ester | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1. Sonogashira Coupling 2. Intramolecular Cyclization 3. Ester Hydrolysis | 7-Methoxy-1-benzofuran-2-carboxylic acid | nih.govorganic-chemistry.org |

Approaches to 7-Methoxy-1-benzofuran-2-carboxylic Acid Synthesis

Direct Chlorination of 7-Methoxy-1-benzofuran-2-carboxylic Acid

The final step in the synthesis of this compound is the conversion of the carboxylic acid group into an acyl chloride. This is a standard transformation in organic synthesis, and several reagents are available for this purpose.

The choice of chlorinating agent is crucial for achieving a high yield and purity of the final product. The most commonly employed reagents for this conversion are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).

Thionyl chloride is a widely used and effective reagent for the preparation of acyl chlorides from carboxylic acids. chemguide.co.ukrsc.org The reaction proceeds readily, often with gentle heating, and has the significant advantage that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. chemguide.co.uk This method is frequently cited for the synthesis of benzofuran-2-carbonyl chlorides.

Oxalyl chloride is another excellent reagent for this transformation and is often preferred for its milder reaction conditions. It also produces gaseous byproducts (CO, CO₂, and HCl). Phosgene and its solid, safer-to-handle equivalent, triphosgene, can also be used. youtube.com

Phosphorus pentachloride is a strong chlorinating agent that also effectively converts carboxylic acids to acyl chlorides. However, the byproduct, phosphoryl chloride (POCl₃), is a high-boiling liquid, which can complicate the isolation of the product, especially if the product is also a liquid or has a similar boiling point. chemguide.co.uk

For the synthesis of this compound, thionyl chloride is a common and practical choice due to its reactivity and the ease of byproduct removal. The reaction is typically carried out in an inert solvent, such as toluene (B28343) or dichloromethane (B109758), and may be performed at reflux to ensure complete conversion.

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. | Reagent is corrosive and moisture-sensitive. |

| Oxalyl chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Milder conditions, gaseous byproducts. | More expensive than thionyl chloride. |

| Phosphorus pentachloride (PCl₅) | POCl₃(l), HCl(g) | Highly effective. | Liquid byproduct can complicate purification. |

Reagent Selection for Acyl Chloride Formation

Thionyl Chloride (SOCl₂) Mediated Synthesis

The reaction of a carboxylic acid with thionyl chloride (SOCl₂) is a widely employed and effective method for the preparation of acyl chlorides. libretexts.orgmasterorganicchemistry.com The synthesis of this compound from 7-methoxy-1-benzofuran-2-carboxylic acid is frequently achieved using thionyl chloride as the chlorinating agent. This reaction typically proceeds under reflux conditions, ensuring the completion of the conversion. The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent decomposition of the intermediate, which releases sulfur dioxide and hydrochloric acid as gaseous byproducts, driving the reaction to completion. libretexts.org In some procedures, the reaction is carried out in a solvent such as toluene. researchgate.netresearchgate.net The use of thionyl chloride is advantageous due to its volatility and the volatile nature of its byproducts, which can be easily removed from the reaction mixture. rsc.org

Oxalyl Chloride (COCl)₂ Catalyzed Reactions

Oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), serves as another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. biorxiv.orgrsc.org This method is utilized in the synthesis of various benzofuran derivatives and related compounds. nih.govorgsyn.org The reaction is typically performed in an inert solvent like dichloromethane (DCM). rsc.org The process involves adding oxalyl chloride to a solution of the carboxylic acid and catalytic DMF, often at a reduced temperature (e.g., 0 °C) before allowing the mixture to warm to room temperature. biorxiv.orgrsc.org The reaction with oxalyl chloride is known for being mild and producing volatile byproducts (CO, CO₂, and HCl), which simplifies the work-up procedure.

Optimization of Reaction Conditions

Optimizing reaction parameters such as solvent, temperature, and reaction time is crucial for maximizing the conversion efficiency and selectivity in the synthesis of this compound.

Solvent Effects on Conversion Efficiency

The choice of solvent can have a significant impact on the outcome of the synthesis. Solvents not only dissolve the reactants but can also influence reaction rates and selectivity. In the synthesis of related benzofuran structures, various solvents have been investigated. For instance, in the synthesis of dihydrobenzofuran neolignans, acetonitrile (B52724) was found to provide an excellent balance between conversion and selectivity compared to other solvents like dichloromethane and benzene. scielo.br For thionyl chloride-mediated reactions, toluene is a commonly used solvent. researchgate.net Dichloromethane (DCM) is frequently employed for reactions involving oxalyl chloride. biorxiv.orgrsc.org The selection of an appropriate solvent is critical for achieving high yields and purity.

| Chlorinating Agent | Solvent | Reference |

|---|---|---|

| Thionyl Chloride | Toluene | researchgate.net |

| Thionyl Chloride | Dichloromethane | rsc.org |

| Oxalyl Chloride | Dichloromethane (DCM) | biorxiv.orgrsc.org |

| (Related Synthesis) | Acetonitrile | scielo.br |

Temperature and Time Profile

Temperature and reaction duration are key parameters that require careful control. Thionyl chloride reactions are often conducted under reflux to ensure the reaction goes to completion. In some Wittig reaction approaches where an acid chloride is formed in situ, refluxing in toluene for 5-8 hours is reported. researchgate.net For oxalyl chloride reactions, the addition is often performed at a low temperature (0 °C), followed by stirring for several hours (e.g., 5 hours) at room temperature. rsc.org In other synthetic contexts involving benzofurans, reaction times can be optimized significantly; for example, a reaction time was reduced from 20 hours to 4 hours at a reflux temperature of 85 °C without compromising the outcome. scielo.br Lowering the reaction temperature, sometimes to as low as -10 °C, can improve selectivity, although it may require a longer reaction time, such as 48 hours. rsc.org

| Reagent/Reaction Type | Temperature | Time | Reference |

|---|---|---|---|

| Thionyl Chloride | Reflux | Not Specified | |

| Thionyl Chloride (in situ) | Reflux (Toluene) | 5-8 hours | researchgate.net |

| Oxalyl Chloride | 0 °C to Room Temp. | 5 hours | rsc.org |

| (Related Benzofuran Synthesis) | 85 °C (Reflux) | 4 hours | scielo.br |

| (Related Annulation) | -10 °C | 2 days | rsc.org |

Isolation and Purification Techniques for this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Since acyl chlorides are reactive, particularly towards moisture, these procedures must be carried out under anhydrous conditions.

Common isolation techniques begin with the removal of the solvent and any excess volatile reagents by rotary evaporation. rsc.org The crude product is then often subjected to further purification. A standard work-up procedure may involve washing the crude product with water to remove ionic impurities, followed by extraction into an organic solvent like diethyl ether. researchgate.netlookchem.com The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate, to remove any residual water. researchgate.netlookchem.com

For achieving high purity, column chromatography is a frequently used technique. researchgate.netresearchgate.net The crude product is loaded onto a silica (B1680970) gel column and eluted with an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexanes, to separate the desired compound from byproducts and unreacted starting materials. biorxiv.org In some cases, recrystallization from a suitable solvent, like ethanol, can be an effective method for purifying the final product or its precursors. researchgate.net

Chemical Reactivity and Transformations

Nucleophilic Acyl Substitution Reactions

This class of reactions is central to the utility of this compound as a synthetic intermediate. It readily reacts with a variety of nucleophiles to form a range of derivatives.

Reaction with Amines to Form Amides: In the presence of a primary or secondary amine, the acyl chloride is converted to the corresponding benzofuran-2-carboxamide (B1298429). This reaction is typically carried out in an inert solvent.

Reaction with Alcohols to Form Esters: Alcohols react with the acyl chloride to produce benzofuran-2-carboxylates (esters). This reaction is often performed in the presence of a base to neutralize the HCl byproduct.

The electron-donating nature of the 7-methoxy group may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzofuran-2-carbonyl chloride, potentially influencing reaction rates.

Synthesis of Advanced Benzofuran Architectures and Derivatives

Construction of Substituted Benzofuran-2-carboxamides

7-Methoxy-1-benzofuran-2-carbonyl chloride is a highly reactive acylating agent, making it an ideal starting material for the synthesis of a diverse range of benzofuran-2-carboxamides. The reactivity of the acyl chloride moiety allows for straightforward nucleophilic acyl substitution reactions with various amines.

Reaction with Aniline (B41778) and Amino-pyridines

The reaction of this compound with primary and secondary amines, such as aniline and amino-pyridines, proceeds readily to form the corresponding N-substituted carboxamides. This reaction is typically carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. The general transformation involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

This methodology provides a direct route to compounds such as 7-methoxy-N-phenylbenzofuran-2-carboxamide and N-(pyridin-yl)-7-methoxybenzofuran-2-carboxamides. These carboxamide derivatives are of interest as they form the core structure of various biologically active molecules. researchgate.netnih.gov The synthesis is often efficient, yielding products in high purity after standard workup and purification procedures. mdpi.com

Table 1: Synthesis of N-Aryl Benzofuran-2-carboxamides

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Aniline | Triethylamine | Dichloromethane (B109758) | 7-Methoxy-N-phenyl-1-benzofuran-2-carboxamide |

| This compound | 2-Aminopyridine | Pyridine | Tetrahydrofuran (B95107) | 7-Methoxy-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide |

| This compound | 3-Aminopyridine | Triethylamine | Dioxane | 7-Methoxy-N-(pyridin-3-yl)-1-benzofuran-2-carboxamide |

Formation of Benzothiazole (B30560) and Benzimidazole (B57391) Derivatives

The utility of this compound extends to the synthesis of more complex heterocyclic systems like benzothiazoles and benzimidazoles. This is achieved through a two-step, one-pot condensation and cyclization reaction.

For the synthesis of benzothiazole derivatives, the acyl chloride is reacted with 2-aminothiophenol. mdpi.com The initial step is the formation of an N-(2-mercaptophenyl)amide intermediate. Subsequent intramolecular cyclization, often promoted by heat or an acid catalyst, involves the attack of the thiol group onto the amide carbonyl carbon, followed by dehydration to yield the 2-(7-methoxy-1-benzofuran-2-yl)-1,3-benzothiazole. organic-chemistry.org

A similar strategy is employed for benzimidazole synthesis, where o-phenylenediamine (B120857) is used as the nucleophile. nih.gov The reaction first produces N-(2-aminophenyl)-7-methoxy-1-benzofuran-2-carboxamide. This intermediate then undergoes acid-catalyzed intramolecular cyclodehydration to form 2-(7-methoxy-1-benzofuran-2-yl)-1H-benzimidazole. organic-chemistry.orgijrar.org These reactions highlight the role of the benzofuranoyl chloride as a key building block for introducing the benzofuran (B130515) moiety into fused heterocyclic scaffolds. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Systems

Beyond simple amides, this compound serves as a crucial starting point for creating fused heterocyclic systems, which are prominent in medicinal chemistry.

Oxadiazole Formation through Cyclization of Hydrazide Derivatives

The synthesis of 1,3,4-oxadiazoles linked to the benzofuran core begins with the conversion of the carbonyl chloride to its corresponding hydrazide. This is accomplished by reacting this compound with hydrazine (B178648) hydrate, which yields 7-Methoxy-1-benzofuran-2-carbohydrazide.

This hydrazide is a key intermediate that can be cyclized to form the oxadiazole ring. A common method involves reacting the hydrazide with a second carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). nih.gov Alternatively, the hydrazide can be reacted with an orthoester. The cyclodehydration process results in the formation of a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the 7-methoxybenzofuran-2-yl group and the other is derived from the second carboxylic acid or orthoester used. This synthetic route is a well-established and efficient method for preparing such conjugated heterocyclic systems. organic-chemistry.org

Pyrazole (B372694) Ring Annulation via Reaction with Dicarbonyl Compounds

The formation of pyrazole rings attached to the benzofuran scaffold also utilizes the 7-Methoxy-1-benzofuran-2-carbohydrazide intermediate. The classical Knorr pyrazole synthesis provides a direct pathway where the hydrazide is condensed with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate. nih.govnih.gov

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration step. The regioselectivity of the cyclization depends on the nature of the substituents on the dicarbonyl compound. chim.it This reaction efficiently joins the benzofuran nucleus to a pyrazole ring, yielding compounds like 1-(7-methoxybenzofuran-2-carbonyl)-3,5-dimethyl-1H-pyrazole. Such structures are of significant interest for biological screening. organic-chemistry.org

Table 2: Synthesis of Fused Heterocycles from 7-Methoxy-1-benzofuran-2-carbohydrazide

| Hydrazide Derivative | Reagent | Reaction Type | Product |

|---|---|---|---|

| 7-Methoxy-1-benzofuran-2-carbohydrazide | Acetic Acid / POCl₃ | Oxadiazole Cyclization | 2-(7-Methoxy-1-benzofuran-2-yl)-5-methyl-1,3,4-oxadiazole |

| 7-Methoxy-1-benzofuran-2-carbohydrazide | Acetylacetone | Pyrazole Annulation (Knorr) | 1-((7-Methoxy-1-benzofuran-2-yl)carbonyl)-3,5-dimethyl-1H-pyrazole |

Elaboration at the Carbonyl Position through Olefination Reactions

Elaboration of the this compound at the carbonyl position to form olefins typically requires a two-step process. Direct olefination of an acyl chloride is not standard; therefore, the acyl chloride is first converted into a more suitable carbonyl compound, such as an aldehyde or a ketone.

One common pathway is the Rosenmund reduction, where the acyl chloride is catalytically hydrogenated over a poisoned palladium catalyst (e.g., Pd/BaSO₄) to yield the corresponding aldehyde, 7-Methoxy-1-benzofuran-2-carbaldehyde. Alternatively, reaction with organometallic reagents, such as organocadmium or Gilman reagents (lithium dialkylcuprates), can convert the acyl chloride into a ketone.

Once the aldehyde or ketone is formed, classical olefination reactions can be employed. The Wittig reaction, using a phosphorus ylide (Ph₃P=CHR), is a highly versatile method for converting these carbonyl compounds into alkenes. harvard.edu For instance, reacting 7-Methoxy-1-benzofuran-2-carbaldehyde with methyltriphenylphosphonium (B96628) bromide and a strong base would yield 2-ethenyl-7-methoxy-1-benzofuran. The Horner-Wadsworth-Emmons (HWE) reaction offers another route, often providing excellent stereoselectivity for (E)-olefins. Other methods like the Julia or Peterson olefination can also be applied, depending on the desired olefin structure and required reaction conditions. nih.gov An intramolecular Wittig reaction approach has also been reported for the synthesis of related benzofuran carboxaldehydes, demonstrating the utility of this transformation in building complex benzofuran systems. researchgate.net

Reductive Transformations to Corresponding Alcohols or Aldehydes

The carbonyl group of this compound is a versatile functional handle that can be selectively reduced to afford either the corresponding primary alcohol, (7-methoxy-1-benzofuran-2-yl)methanol, or the aldehyde, 7-methoxy-1-benzofuran-2-carbaldehyde. The outcome of the reaction is highly dependent on the choice of the reducing agent and the specific reaction conditions employed. Strong reducing agents typically lead to the formation of the primary alcohol, whereas milder, more sterically hindered reagents are required to stop the reduction at the intermediate aldehyde stage. chemistrysteps.comlibretexts.org

Reduction to (7-Methoxy-1-benzofuran-2-yl)methanol

The complete reduction of the acid chloride to the primary alcohol is most effectively achieved using powerful hydride donors. Lithium aluminum hydride (LiAlH₄) is a common and potent reagent for this transformation. byjus.comadichemistry.com It readily reduces a wide range of carbonyl compounds, including acid chlorides, to their corresponding alcohols. masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution, followed by a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the primary alcohol. libretexts.orgadichemistry.com

The general transformation is as follows:

this compound → (7-Methoxy-1-benzofuran-2-yl)methanol

Due to the high reactivity of LiAlH₄, the reaction must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), to prevent violent reactions with water or other protic sources. adichemistry.com

Table 1: Reagents for Reduction to Primary Alcohol

| Reagent | Formula | Typical Conditions | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous THF or Et₂O, followed by aqueous workup | A strong, non-selective reducing agent. Reduces most carbonyl functional groups. byjus.commasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., EtOH, MeOH) | Generally considered too mild to reduce acid chlorides efficiently, being more suitable for aldehydes and ketones. chemistrysteps.com |

Reduction to 7-Methoxy-1-benzofuran-2-carbaldehyde

Isolating the aldehyde product requires careful control of the reducing agent's reactivity to prevent over-reduction to the primary alcohol. chemistrysteps.com This is typically accomplished using sterically hindered hydride reagents or through catalytic hydrogenation with a "poisoned" catalyst. wikipedia.orgmasterorganicchemistry.com

One of the most effective reagents for this partial reduction is lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃). chemistrysteps.comlibretexts.org The bulky tert-butoxy (B1229062) groups significantly temper the reactivity of the aluminum hydride, making it selective for the more reactive acid chloride over the resulting aldehyde, especially at low temperatures. masterorganicchemistry.comlibretexts.org This allows for the isolation of 7-methoxy-1-benzofuran-2-carbaldehyde in good yield. chemistrysteps.comlibretexts.org The reaction is typically performed at -78 °C. chemistrysteps.com

Another established method is the Rosenmund reduction, which involves the catalytic hydrogenation of the acid chloride over a palladium catalyst supported on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.org The catalyst is intentionally deactivated or "poisoned" with a substance like thiourea (B124793) or quinoline-sulfur to prevent the subsequent reduction of the aldehyde product. wikipedia.org This method is known for its operational simplicity and tolerance of various functional groups. thieme-connect.de

Table 2: Reagents for Selective Reduction to Aldehyde

| Method/Reagent | Formula/Catalyst | Typical Conditions | Key Features |

| Lithium Tri(t-butoxy)aluminum Hydride | LiAlH(Ot-Bu)₃ | Anhydrous THF or Et₂O, -78 °C | Sterically hindered reagent prevents over-reduction. masterorganicchemistry.comlibretexts.orglibretexts.org |

| Rosenmund Reduction | H₂, Pd/BaSO₄, catalyst poison | Toluene (B28343) or other inert solvent | Classic method for converting acid chlorides to aldehydes; requires a poisoned catalyst to stop at the aldehyde stage. wikipedia.org |

| Diisobutylaluminium Hydride | DIBALH or (i-Bu)₂AlH | Anhydrous solvent (e.g., Toluene, THF), -78 °C | Another sterically hindered hydride capable of selective aldehyde synthesis from acid chlorides. wikipedia.org |

Advanced Spectroscopic and Computational Characterization of 7 Methoxy 1 Benzofuran 2 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-Methoxy-1-benzofuran-2-carbonyl chloride and its derivatives. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete picture of the proton and carbon framework can be assembled.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of a 7-methoxy-1-benzofuran derivative provides crucial information about the electronic environment of each proton. For instance, in a related benzofuran (B130515) derivative, the methoxy (B1213986) protons typically appear as a sharp singlet. mdpi.com The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns (e.g., doublet, triplet, or doublet of doublets) depending on their position and coupling to adjacent protons. mdpi.comorganicchemistrydata.org The proton on the furan (B31954) ring also shows a distinct chemical shift.

The magnitude of the coupling constants (J-values) between adjacent protons is governed by the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu Analysis of these coupling constants helps to establish the connectivity of the protons within the molecule. For example, a typical ortho-coupling in a benzene ring is larger than a meta- or para-coupling.

Table 1: Representative ¹H NMR Data for a Substituted Benzofuran Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.54 | d | 8.3 |

| Aromatic-H | 6.65 | dd | 8.3, 2.2 |

| Aromatic-H | 6.65 | d | 2.2 |

| Olefinic-H | 7.64 | d | 12.8 |

| Olefinic-H | 7.39 | br d | 12.2 |

| Methoxy-H | 3.82 | s | - |

| Methyl-H | 2.42 | s | - |

| Methyl-H | 2.51 | s | - |

| NH | 10.71 | s (exch.) | - |

Note: This table is a representative example based on data for substituted benzofuran derivatives and may not correspond directly to this compound. mdpi.commdpi.com

¹³C NMR Chemical Shift Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. organicchemistrydata.orgwisc.edu In this compound, the carbonyl carbon of the acid chloride group is expected to appear at a characteristically downfield chemical shift. The carbons of the benzofuran ring system will have distinct signals, which can be assigned based on established data for benzofuran and its derivatives. spectrabase.com The methoxy carbon will also have a characteristic signal in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for a Substituted Benzofuran Derivative

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.5 |

| Aromatic/Olefinic C | 162.4, 160.0, 159.2, 158.7, 154.8, 150.5, 143.2, 142.4, 133.3, 132.2, 131.3, 127.1, 120.1, 116.7, 113.6 |

| OMe | 60.9 |

| Me | 18.6, 14.7 |

Note: This table is a representative example based on data for substituted benzofuran derivatives and may not correspond directly to this compound. mdpi.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled. youtube.comyoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton to the carbon it is attached to. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. mdpi.comyoutube.com For example, an HMBC correlation between the methoxy protons and the C7 carbon of the benzofuran ring would confirm the position of the methoxy group.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Characteristic Absorption Bands for Carbonyl Chloride and Benzofuran Moieties

The IR spectrum of this compound is expected to show strong and characteristic absorption bands for the carbonyl chloride and benzofuran functionalities.

Carbonyl Chloride (C=O) Stretch: The carbonyl stretching vibration of an acid chloride is typically observed at a high frequency, in the range of 1810–1775 cm⁻¹. uobabylon.edu.iq Conjugation with the benzofuran ring may slightly lower this frequency. uobabylon.edu.iqmsu.edu This strong absorption is one of the most readily identifiable peaks in the IR spectrum. youtube.comspectroscopyonline.com

Benzofuran Ring Vibrations: The benzofuran moiety gives rise to several characteristic bands. chemicalbook.com These include C=C stretching vibrations of the aromatic and furan rings, typically in the 1600-1450 cm⁻¹ region. mdpi.com C-O-C stretching vibrations of the furan ring and the methoxy group will also be present. acs.org The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl Chloride | C=O Stretch | 1775 - 1810 |

| Benzofuran | Aromatic C=C Stretch | 1450 - 1600 |

| Benzofuran | C-O-C Stretch | 1000 - 1300 |

| Methoxy | C-O Stretch | 1000 - 1300 |

| Aromatic | C-H Stretch | 3000 - 3100 |

Note: These are general ranges and the exact positions can vary. uobabylon.edu.iqmsu.edumdpi.com

Theoretical Vibrational Wavenumber Determinations and Experimental Correlation

Computational chemistry provides a powerful means to predict and interpret vibrational spectra. nih.gov Using methods like Density Functional Theory (DFT), the vibrational frequencies and intensities of a molecule can be calculated. researchgate.netresearchgate.net These theoretical predictions can then be compared with the experimental IR and Raman spectra.

Often, there are slight discrepancies between calculated and experimental wavenumbers due to factors like the use of a harmonic approximation in the calculations and the influence of the sample's physical state (e.g., solid, solution). researchgate.net To improve the agreement, a scaling factor is often applied to the calculated frequencies. researchgate.net This correlation between theoretical and experimental data allows for a more confident and detailed assignment of the observed vibrational bands to specific molecular motions. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for the structural elucidation of this compound and its derivatives. It provides critical information regarding the compound's molecular weight, elemental composition, and structural features through the analysis of its fragmentation patterns.

Fragmentation Pathways and Isotopic Patterns

The mass spectrum of this compound is characterized by distinct fragmentation pathways and a recognizable isotopic signature. Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation at its most labile bonds.

A primary and highly diagnostic feature in the mass spectrum is the isotopic pattern conferred by the chlorine atom. Naturally occurring chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, with relative abundances of approximately 75.8% and 24.2%, respectively. This results in the molecular ion (M⁺) appearing as a pair of peaks separated by two mass-to-charge units (m/z), with a characteristic intensity ratio of roughly 3:1. libretexts.org This M and M+2 pattern is a clear indicator for the presence of a single chlorine atom within the molecule or its fragments.

Common fragmentation pathways for benzofuran derivatives often involve cleavages at the functional groups attached to the heterocyclic core. researchgate.net For this compound, the fragmentation is expected to initiate from the molecular ion (C₁₀H₇ClO₃⁺). Key fragmentation steps include:

Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond in the acyl chloride group results in the formation of a benzofuran-2-carbonylium ion [M-Cl]⁺. This is often a prominent peak in the spectrum.

Loss of Carbon Monoxide (CO): Following the loss of chlorine, the resulting acylium ion can lose a molecule of carbon monoxide to yield a 7-methoxy-1-benzofuranyl cation. Aromatic acylium ions are known to readily undergo this decarbonylation. miamioh.edu

Loss of a Methyl Radical (•CH₃): The methoxy group can fragment through the loss of a methyl radical from the molecular ion or subsequent fragment ions, a common pathway for methoxylated aromatic compounds. researchgate.netnih.gov

Loss of Formaldehyde (CH₂O): An alternative fragmentation of the methoxy group involves a rearrangement and elimination of neutral formaldehyde, which is diagnostic for a methoxy group on an aromatic ring. researchgate.net

These fragmentation processes provide a structural fingerprint, allowing for the confirmation of the acyl chloride and methoxy functionalities on the benzofuran scaffold.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for unequivocally determining the elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio to several decimal places. This high precision allows for the calculation of a unique elemental formula.

For this compound, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClO₃ | sigmaaldrich.com |

| Molecular Weight | 210.62 g/mol | sigmaaldrich.com |

| Theoretical Exact Mass | 209.9982 Da (for C₁₀H₇³⁵ClO₃) | mdpi.com |

By comparing the experimentally measured exact mass from an HRMS analysis to the theoretical value, the elemental formula C₁₀H₇ClO₃ can be confirmed with high confidence. This technique is also applied to fragment ions, enabling the precise determination of their elemental compositions and further substantiating the proposed fragmentation pathways. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dictated by its chromophoric benzofuran system, which is influenced by the auxochromic methoxy group and the chromophoric carbonyl group.

Electronic Absorption Characteristics and Transitions

The UV-Vis spectrum of 7-methoxy-1-benzofuran derivatives typically displays multiple absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions. ijiset.com The fused aromatic and furan rings create an extended π-conjugated system that is the primary chromophore.

π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For benzofuran systems, these transitions often appear as two distinct bands. Flavones, which contain a related benzopyranone structure, show a "Band I" (from the cinnamoyl system) and a "Band II" (from the benzoyl system). mdpi.com A similar pattern is expected for this compound, with strong absorptions corresponding to the electronic transitions within the conjugated benzofuranoyl system.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the ether, furan, or carbonyl group) to a π* antibonding orbital. They are typically of much lower intensity than π → π* transitions and can sometimes be obscured by the stronger absorption bands.

The presence of the methoxy (-OCH₃) group, an electron-donating group, and the carbonyl chloride (-COCl) group, an electron-withdrawing group, on the benzofuran ring system can modulate the energies of these transitions, influencing the position and intensity of the absorption maxima (λ_max).

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a molecule, a phenomenon known as solvatochromism. researchgate.net These shifts in λ_max provide insight into the nature of the electronic transitions and the solute-solvent interactions. ijiset.com

Bathochromic Shift (Red Shift): A shift to a longer wavelength (lower energy). This typically occurs for π → π* transitions when moving to a more polar solvent. Polar solvents tend to stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition. biointerfaceresearch.com

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength (higher energy). This is often observed for n → π* transitions in polar protic solvents (e.g., ethanol, water). The non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with the solvent, which lowers the energy of the n-orbital in the ground state. This increases the energy required for the n → π* transition, resulting in a blue shift. ijiset.com

Studies on related heterocyclic compounds have shown that solvents like dimethylformamide (DMF) can cause a greater bathochromic shift compared to less polar solvents like acetone (B3395972) or methanol, due to differences in polarity and specific solute-solvent interactions. biointerfaceresearch.com The analysis of these solvent-induced shifts helps in assigning the electronic transitions and understanding the electronic distribution in the ground and excited states of this compound and its derivatives.

X-ray Diffraction Analysis (for relevant crystalline derivatives)

For instance, the crystal structure of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, a derivative of the 7-methoxy-1-benzofuran core, has been determined. nih.gov In this structure, the 2,3-dihydro-1-benzofuran ring system is essentially planar. nih.gov Similarly, the analysis of 2-(2-Methoxyphenyl)-1-benzofuran shows a nearly planar benzofuran unit. researchgate.net These studies reveal precise bond lengths, bond angles, and torsion angles.

Furthermore, XRD analysis elucidates the supramolecular architecture, detailing how molecules pack in the crystal lattice. This packing is governed by non-covalent interactions such as:

Hydrogen Bonds: In derivatives containing suitable functional groups (e.g., N-H or O-H), hydrogen bonds can be a dominant packing force. nih.govresearchgate.net

π–π Stacking: The planar aromatic rings of the benzofuran system can stack on top of each other, an interaction that is crucial for crystal stability. nih.gov

Below is a representative table of crystallographic data for a related 7-methoxy-1-benzofuran derivative, illustrating the type of information obtained from an XRD study.

| Parameter | Value for C₁₅H₁₂N₂O₃ nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.9298 (8) |

| b (Å) | 11.2372 (9) |

| c (Å) | 12.0673 (10) |

| β (°) | 108.203 (3) |

| Volume (ų) | 1279.1 (2) |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.393 |

This detailed structural information is critical for understanding structure-property relationships and for computational modeling studies.

Crystal Structure Determination and Molecular Geometry

The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline solid state of this compound through single-crystal X-ray diffraction has not been reported in publicly accessible crystallographic databases to date. The inherent reactivity of the acyl chloride functional group, which is susceptible to hydrolysis, can present challenges in obtaining crystals suitable for diffraction studies.

However, computational chemistry provides a powerful tool for predicting the molecular geometry of this compound. mdpi.com Methods such as Density Functional Theory (DFT) can be employed to calculate the optimized geometry, yielding valuable information on bond lengths, bond angles, and dihedral angles. researchgate.net

A computational study on the related compound, 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde, utilized DFT to determine its electronic structure and reactivity, highlighting the utility of such methods for this class of molecules. researchgate.net For this compound, the benzofuran ring system is expected to be largely planar, a common feature in related crystal structures. researchgate.net The methoxy group at the 7-position and the carbonyl chloride group at the 2-position will have specific spatial orientations relative to this plane.

Table 1: Predicted Molecular Geometry Parameters for this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry and data from related benzofuran structures. Actual experimental values may differ.

| Parameter | Predicted Value | Description |

| Benzofuran Ring Planarity | Near Planar | The fused bicyclic system is expected to be relatively flat. |

| C-O-C (ether) bond angle | ~118-122° | Typical for an aryl ether linkage. |

| C-C=O (carbonyl) bond angle | ~119-121° | Consistent with sp² hybridization. |

| O=C-Cl (acyl chloride) bond angle | ~117-120° | Influenced by the electronegativity of chlorine. |

| Dihedral Angle (Benzofuran/Carbonyl) | Small twist | A slight twist between the plane of the benzofuran ring and the carbonyl group is anticipated to minimize steric strain. |

Intermolecular Interactions in the Solid State

Analysis of similar structures reveals that C-H···O and C-H···π interactions are common and significant in the crystal packing of benzofuran derivatives. researchgate.netnih.gov In the case of this compound, the methoxy group, the furan oxygen, and the carbonyl oxygen are all potential hydrogen bond acceptors.

Furthermore, π–π stacking interactions between the aromatic rings of adjacent benzofuran moieties are anticipated to play a crucial role in stabilizing the crystal structure. nih.gov The presence of the chlorine atom also introduces the possibility of halogen bonding (C-Cl···O or C-Cl···π interactions), which can be a significant directional force in crystal engineering.

A Hirshfeld surface analysis performed on (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one, a related derivative, quantified the contributions of various intermolecular contacts. nih.gov The analysis showed that H···H, O···H/H···O, and C···H/H···C contacts were the most significant, collectively accounting for over 80% of the close contacts in the crystal packing. nih.gov A similar distribution of interactions would be expected for this compound.

Table 2: Expected Intermolecular Interactions for this compound in the Solid State

| Interaction Type | Donor | Acceptor | Significance |

| C-H···O Hydrogen Bonds | Aromatic C-H | Carbonyl Oxygen, Methoxy Oxygen, Furan Oxygen | High - Expected to be a primary contributor to lattice stability. researchgate.netnih.gov |

| π–π Stacking | Benzofuran Ring | Benzofuran Ring | High - Important for stabilizing the layered structure. nih.gov |

| C-H···π Interactions | Aromatic/Methyl C-H | Benzofuran Ring | Moderate - Contributes to the overall packing efficiency. researchgate.netnih.gov |

| Halogen Bonding | C-Cl | Oxygen atoms or π-system | Possible - Dependent on the specific packing arrangement. |

| van der Waals Forces | All atoms | All atoms | High - Ubiquitous forces contributing to crystal cohesion. |

Theoretical and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework for investigating the electronic structure and properties of molecules. For 7-Methoxy-1-benzofuran-2-carbonyl chloride, DFT calculations, particularly using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are instrumental in predicting its molecular characteristics. semanticscholar.orgdnrcollege.org

Conformational analysis would primarily investigate the rotation around the C7-O(CH3) bond and the C2-C(O)Cl bond. For the methoxy (B1213986) group, the orientation of the methyl group relative to the benzofuran (B130515) ring is significant. Similarly, the spatial arrangement of the carbonyl chloride group with respect to the furan (B31954) ring is crucial for determining the molecule's lowest energy state. Studies on similar benzofuran structures indicate that the planar conformer is typically the most stable. rsc.org

Below is a table of predicted bond lengths and angles for the core benzofuran structure, based on calculations for related derivatives.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-C3 | 1.37 |

| C3-C3a | 1.43 |

| C3a-C4 | 1.40 |

| C4-C5 | 1.39 |

| C5-C6 | 1.40 |

| C6-C7 | 1.39 |

| C7-C7a | 1.41 |

| C7a-O1 | 1.37 |

| O1-C2 | 1.36 |

| **Bond Angles (°) ** | |

| C2-O1-C7a | 105.5 |

| O1-C2-C3 | 111.0 |

| C2-C3-C3a | 106.5 |

| C3-C3a-C7a | 107.0 |

| C3a-C7a-O1 | 110.0 |

Note: These values are typical for the benzofuran ring system and may be slightly perturbed by the substituents in this compound.

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For benzofuran derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, while the LUMO is a π*-antibonding orbital. In this compound, the presence of the electron-donating methoxy group is expected to raise the HOMO energy, while the electron-withdrawing carbonyl chloride group should lower the LUMO energy. This combined effect would likely lead to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive.

Theoretical calculations on the closely related compound 7-Methoxy-2-[4-methoxyphenyl]-1-benzofuran-5-carboxaldehyde provide insight into these values. researchgate.netresearchgate.net

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -2.0 to -2.4 |

| HOMO-LUMO Gap | 3.6 to 4.0 |

Note: These values are estimations based on a similar molecular structure and serve as a guide to the electronic properties of this compound.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wisc.edu These interactions contribute significantly to the stability of the molecule.

In this compound, several key hyperconjugative interactions are expected:

Interactions involving the methoxy group: The lone pairs on the oxygen atom of the methoxy group can delocalize into the antibonding π* orbitals of the benzene (B151609) ring, contributing to the electron-donating nature of this group.

Interactions within the benzofuran ring: Significant delocalization exists between the π orbitals of the fused benzene and furan rings, which is characteristic of aromatic systems.

Interactions involving the carbonyl chloride group: The π-system of the carbonyl group interacts with the furan ring. Furthermore, lone pairs on the chlorine and oxygen atoms can participate in hyperconjugative interactions.

The stabilization energy (E(2)) associated with these interactions can be quantified through NBO calculations. researchgate.net

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) |

| LP (O) of methoxy | π* (C6-C7) | > 5.0 |

| π (C2-C3) | π* (C=O of carbonyl) | > 15.0 |

| LP (Cl) | σ* (C-carbonyl) | > 1.0 |

Note: LP denotes a lone pair orbital. The table presents expected significant interactions and their estimated stabilization energies based on analyses of similar compounds.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP map is expected to show:

Negative Potential: Concentrated around the oxygen atoms of the methoxy and carbonyl groups, and to a lesser extent, the π-system of the aromatic rings. These are the primary sites for interaction with electrophiles.

Positive Potential: The most significant positive potential is anticipated on the carbon atom of the carbonyl group due to the strong electron-withdrawing effects of both the oxygen and chlorine atoms. This makes it the primary site for nucleophilic attack. The hydrogen atoms of the aromatic ring will also exhibit a slight positive potential. rsc.org

Global and Local Reactivity Descriptors

To quantify the chemical reactivity predicted by MESP maps, a range of global and local reactivity descriptors derived from DFT can be calculated. These descriptors provide a more quantitative measure of a molecule's reactivity.

Fukui functions are local reactivity descriptors that indicate the change in electron density at a particular point in a molecule when the total number of electrons is changed. They are used to identify the most reactive sites for nucleophilic and electrophilic attack.

The Fukui function f(r) for nucleophilic attack (f+) identifies the sites most likely to accept an electron.

The Fukui function f(r) for electrophilic attack (f-) indicates the sites most prone to donating an electron.

For this compound, the analysis of Fukui functions is expected to confirm that the carbonyl carbon is the most susceptible site for a nucleophilic attack (highest f+ value). Conversely, the atoms within the benzofuran ring system, particularly those activated by the methoxy group, would be the preferred sites for an electrophilic attack (highest f- values). nih.govsemanticscholar.org

| Atom/Region | Predicted Most Reactive Site for | Governing Factor |

| Carbonyl Carbon | Nucleophilic Attack | High positive charge and large f+ value |

| Benzene Ring Carbons | Electrophilic Attack | High electron density from methoxy group and large f- values |

Charge Density Distribution Analysis

Mulliken population analysis provides a method of estimating partial atomic charges by partitioning the total electron population among the atoms in a molecule. While it is sensitive to the choice of basis set used in the calculation, it offers valuable qualitative insights into the electronic structure. sigmaaldrich.com NBO analysis provides a more intuitive chemical picture, describing the wavefunction in terms of localized Lewis-like structures, including lone pairs and bond orbitals, and analyzing charge transfer and hyperconjugative interactions between them. rsc.orgnih.gov

For this compound, specific charge density calculations are not available in the surveyed literature. However, based on the known electronic effects of its functional groups, a predictable charge distribution pattern emerges. The oxygen and chlorine atoms, being highly electronegative, are expected to carry a significant negative partial charge. The carbonyl carbon atom (C=O) would, in turn, be electron-deficient and carry a positive partial charge, making it a primary site for nucleophilic attack. The methoxy group (-OCH₃) acts as an electron-donating group, increasing the electron density on the benzene portion of the benzofuran ring system.

Computational studies on analogous benzofuran derivatives support these expectations. For instance, DFT calculations on other benzofurans show that carbonyl carbons are electron-deficient centers. nih.gov Similarly, NBO analysis performed on various benzofuran compounds confirms significant charge localization and interactions between donor and acceptor orbitals, which govern the molecule's reactivity. nih.gov A hypothetical Mulliken charge distribution for the title compound is illustrated in the table below to demonstrate how such data would be presented.

Table 1: Illustrative Mulliken Atomic Charges for Key Atoms in this compound (Note: These are representative values based on general chemical principles, not from specific calculations on the title compound.)

| Atom | Hypothetical Mulliken Charge (a.u.) |

|---|---|

| Carbonyl Oxygen (O) | -0.55 |

| Carbonyl Carbon (C) | +0.60 |

| Chlorine (Cl) | -0.30 |

| Methoxy Oxygen (O) | -0.50 |

Thermodynamic Properties and Stability Assessments

Thermodynamic properties derived from quantum chemical calculations are essential for predicting the stability, reactivity, and feasibility of chemical reactions. Key parameters include total energy, enthalpy of formation, Gibbs free energy, and entropy.

The total energy of a molecule, calculated using methods like Density Functional Theory (DFT), corresponds to the energy of the molecule in its optimized geometry at 0 Kelvin. The enthalpy of formation (ΔHf°) is a more conventional measure of a compound's stability, representing the heat change when one mole of the compound is formed from its constituent elements in their standard states. uni.lu

While specific computed values for the total energy and enthalpy of formation of this compound have not been reported in the reviewed literature, computational studies on similar benzofuran structures have been performed. For example, the stability of a novel benzofuran derivative was confirmed through calculations of its total energy and thermodynamic parameters. researchgate.net Such calculations would be crucial to compare the stability of the 7-methoxy isomer against other positional isomers or related derivatives.

Table 2: Representative Thermodynamic Parameters for a Benzofuran Derivative (Note: Data is for an analogous compound, 1-benzofuran-2-carboxylic acid, to illustrate the concept.)

| Parameter | Value |

|---|---|

| E HOMO | -6.367 eV |

| E LUMO | -1.632 eV |

| Ionization Potential (I) | 6.367 eV |

Gibbs free energy (G) combines enthalpy (H) and entropy (S) (G = H - TS) to determine the spontaneity of a process at a constant temperature and pressure. A negative change in Gibbs free energy (ΔG) indicates a spontaneous reaction. Entropy is a measure of the disorder or randomness of a system. Calculations of these parameters allow for the assessment of a compound's stability under various temperature conditions and its equilibrium position in chemical reactions.

Specific calculations for the Gibbs free energy and entropy of this compound are not documented in the available research. However, thermodynamic properties are routinely calculated for other novel benzofuran derivatives to assess their stability. These calculations typically show how temperature affects the thermodynamic functions, providing a complete picture of the compound's stability profile.

Table 3: Illustrative Temperature Dependence of Thermodynamic Properties (Note: This table demonstrates the type of data obtained from thermodynamic calculations and does not represent the title compound.)

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 200 | 15.8 | 95.2 | -3.2 |

| 298.15 | 28.1 | 115.5 | -6.3 |

Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and frequency conversion. Organic molecules, particularly those with electron donor and acceptor groups connected by a π-conjugated system, often exhibit strong NLO responses. Benzofuran derivatives have been a subject of NLO studies due to their structural characteristics. nih.gov

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. These values can be calculated using quantum chemical methods, often employing a finite-field approach or time-dependent density functional theory (TD-DFT).

Computational studies on the specific NLO properties of this compound were not found. However, research on other benzofuran derivatives indicates their potential as NLO materials. For 2-phenylbenzofuran (B156813) derivatives, calculated first-order hyperpolarizability (β) values were found to be significant, ranging from 4.00 × 10⁻³⁰ to 43.57 × 10⁻³⁰ esu, indicating remarkable NLO properties. The magnitude of the hyperpolarizability is highly dependent on the nature and position of substituent groups.

Table 4: Example of Calculated NLO Properties for Benzofuran Derivatives (Note: The data presented are for illustrative purposes based on findings for related compounds and are not specific to this compound.)

| Derivative | Dipole Moment (μ, Debye) | Polarizability (α, esu) | First Hyperpolarizability (β, esu) |

|---|---|---|---|

| 2-Phenylbenzofuran | 1.5 | 2.5 x 10⁻²³ | 4.00 x 10⁻³⁰ |

| Donor-Substituted Derivative | 3.8 | 3.1 x 10⁻²³ | 25.5 x 10⁻³⁰ |

The NLO properties of organic molecules are intrinsically linked to their molecular structure. Key features that enhance NLO activity include:

Donor-Acceptor Systems: The presence of strong electron-donating groups (like -OCH₃) and electron-accepting groups (like -COCl) at opposite ends of a π-conjugated system facilitates intramolecular charge transfer (ICT), which is a primary origin of large NLO responses.

π-Conjugated Bridge: The benzofuran ring system acts as a polarizable π-bridge, allowing for efficient electron delocalization between the donor and acceptor groups.

Molecular Asymmetry: A non-centrosymmetric structure is a prerequisite for a non-zero first hyperpolarizability (β).

In this compound, the methoxy group at the 7-position serves as an electron donor, while the carbonyl chloride group at the 2-position acts as an electron acceptor. This donor-π-acceptor (D-π-A) arrangement across the benzofuran scaffold suggests that the molecule could possess significant NLO properties. Studies on other benzofurans confirm that substitution with donor and acceptor groups can dramatically enhance the NLO response. nih.gov For example, introducing a nitro group (-NO₂) as an acceptor significantly impacts the NLO properties of benzofuran derivatives. nih.gov Therefore, it is reasonable to hypothesize that this compound is a promising candidate for NLO applications, though experimental verification and specific calculations are needed for confirmation.

Role of 7 Methoxy 1 Benzofuran 2 Carbonyl Chloride As a Strategic Intermediate in Chemical Synthesis

Building Block for Complex Heterocyclic Scaffolds

The primary utility of 7-Methoxy-1-benzofuran-2-carbonyl chloride lies in its function as a foundational building block for constructing more elaborate molecular architectures. The high electrophilicity of the carbonyl carbon in the acyl chloride group makes it an excellent reaction partner for a diverse range of nucleophiles. msu.edu This reactivity is frequently exploited to synthesize complex amides and esters, which are themselves important classes of compounds or can serve as precursors for further cyclization or functionalization reactions.

A prominent application is the synthesis of N-substituted benzofuran-2-carboxamides. rsc.org By reacting this compound with various primary or secondary amines, a library of complex amides can be generated. These products merge the benzofuran (B130515) scaffold with another heterocyclic or functionalized aromatic ring, leading to molecules with potential applications in drug discovery and materials science. scienceopen.comrsc.org For instance, the synthesis of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has been reported, showcasing the compound's role in creating molecules with diverse structural features. rsc.org

Below is a representative table of reactions illustrating the use of this compound as a building block.

| Reactant (Nucleophile) | Product Scaffold | Reaction Type |

|---|---|---|

| Aniline (B41778) | 7-Methoxy-N-phenyl-1-benzofuran-2-carboxamide | Aminolysis |

| 4-Chloroaniline | N-(4-chlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide | Aminolysis |

| Methanol | Methyl 7-methoxy-1-benzofuran-2-carboxylate | Alcoholysis |

| Piperidine | (7-Methoxy-1-benzofuran-2-yl)(piperidin-1-yl)methanone | Aminolysis |

These reactions demonstrate the straightforward manner in which the core benzofuran structure can be appended to other molecular fragments, establishing it as a cornerstone for building molecular complexity.

Facile Introduction of the Benzofuran-2-carbonyl Moiety into Target Molecules

The term "facile" aptly describes the introduction of the benzofuran-2-carbonyl group when using this compound. This ease of use stems directly from the chemical reactivity of the acyl chloride functional group. Among carboxylic acid derivatives, acyl chlorides are one of the most reactive, readily undergoing nucleophilic acyl substitution with a wide range of both strong and moderate nucleophiles. msu.edulibretexts.org

The reaction proceeds via a nucleophilic addition-elimination mechanism. libretexts.org A nucleophile, such as an amine or an alcohol, attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion—a very stable leaving group—to reform the carbonyl double bond and yield the final acylated product. libretexts.org

This high reactivity offers several practical advantages in a synthetic setting:

Mild Conditions: Reactions can often be carried out at or below room temperature, preserving sensitive functional groups elsewhere in the target molecule.

High Yields: The formation of amides and esters from acyl chlorides is typically efficient and high-yielding. For example, the synthesis of an N-(8-aminoquinolyl)benzofuran-2-carboxamide from the corresponding benzofuran-2-carbonyl chloride proceeded in an excellent 97% yield. nih.gov

Broad Substrate Scope: It reacts cleanly with primary and secondary amines, alcohols, and other nucleophiles, making it a versatile tool for many synthetic targets.

This inherent reactivity makes this compound a preferred reagent for late-stage functionalization, where the robust and reliable formation of a new bond is critical to the success of a synthetic sequence.

Comparison with Other Functional Group Interconversions for Benzofuran-2-substituted Compounds

To generate benzofuran-2-amides or esters, chemists have alternative methods to the direct use of the acyl chloride. The most common alternative involves using the parent carboxylic acid, 7-methoxy-1-benzofuran-2-carboxylic acid, in conjunction with a coupling agent. A comparison reveals distinct advantages and disadvantages for each approach.

Method A: The Acyl Chloride Route This method first involves the conversion of the carboxylic acid to this compound, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The isolated acyl chloride is then reacted with the desired nucleophile.

Method B: The Carboxylic Acid Coupling Route This approach involves mixing the carboxylic acid directly with the nucleophile and a "coupling agent." These agents (e.g., DCC, EDC, HATU) activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the nucleophile to form the final product.

The following table provides a comparative overview of these two primary methods.

| Feature | Method A: Acyl Chloride Route | Method B: Carboxylic Acid + Coupling Agent |

|---|---|---|

| Key Reagents | SOCl₂ or (COCl)₂ to form the acid chloride, then the nucleophile. | Carboxylic acid, nucleophile, and a coupling agent (e.g., HATU, DCC, EDC). |

| Reactivity | Very high. The acyl chloride is a potent electrophile. | High, but dependent on the efficiency of the coupling agent. |

| Byproducts | HCl and SO₂ (from SOCl₂) or CO/CO₂ (from oxalyl chloride) are generated. A base (e.g., pyridine, triethylamine) is often needed to scavenge the HCl produced in the second step. | Byproducts are derived from the coupling agent (e.g., dicyclohexylurea (DCU) from DCC), which can sometimes complicate purification. |

| Advantages | Often provides very high yields. The reagent is highly reactive and the reaction is typically fast. Volatile byproducts from its formation are easily removed. | Milder overall conditions, avoiding the generation of strong acids. Can be performed in a one-pot fashion. Suitable for acid-sensitive substrates. |

| Disadvantages | The acyl chloride is sensitive to moisture and may require careful handling. The generation of HCl can be problematic for molecules with acid-labile functional groups. | Coupling agents can be expensive. Byproducts like DCU can be difficult to remove completely. Potential for side reactions and racemization in chiral substrates. |

Future Research Trajectories in the Chemistry of 7 Methoxy 1 Benzofuran 2 Carbonyl Chloride

Development of Green Chemistry Approaches for its Synthesis

Traditional synthetic routes often rely on processes that are not environmentally benign. The future of chemical synthesis for compounds like 7-Methoxy-1-benzofuran-2-carbonyl chloride lies in the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances. uniroma1.it

Future research should explore one-pot syntheses, which combine multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. acs.org For instance, a one-pot approach could start from a readily available precursor like a substituted salicylaldehyde (B1680747) and an appropriate two-carbon unit, proceeding through cyclization and subsequent chlorination of the resulting carboxylic acid in a single vessel.

The use of eco-friendly solvents and catalysts is another critical research direction. Deep eutectic solvents (DES), such as those based on choline (B1196258) chloride, have emerged as green alternatives to volatile organic solvents and have been successfully used in benzofuran (B130515) synthesis. nih.govacs.org Investigating the synthesis of this compound in DES could lead to more sustainable and efficient processes. Furthermore, visible-light-mediated catalysis offers an energy-efficient and green method for constructing benzofuran rings and could be adapted for this specific compound. nih.gov Another promising green approach involves the direct conversion of biomass-derived aldehydes, like 5-(chloromethyl)furfural (CMF), into furan-2-carbonyl chlorides using reagents such as tert-butyl hypochlorite. rsc.org Similar strategies could be developed for benzofuran precursors.

Table 1: Potential Green Chemistry Strategies for Synthesis

| Approach | Key Feature | Potential Advantage |

|---|---|---|

| One-Pot Synthesis | Multistep reactions in a single reactor | Reduced waste, time, and energy consumption |

| Deep Eutectic Solvents (DES) | Use of biodegradable, low-volatility solvents | Improved safety and reduced environmental impact |

| Visible-Light Photocatalysis | Use of light as an energy source | Mild reaction conditions, high selectivity, energy efficiency |

| Biomass-derived Precursors | Utilization of renewable starting materials | Reduced reliance on fossil fuels |

Exploration of Novel Catalytic Reactions for Derivatization

The carbonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively. While these are standard transformations, future research can focus on employing novel catalytic systems to achieve higher efficiency, selectivity, and functional group tolerance.

Transition-metal catalysis, particularly with palladium, copper, and gold, has revolutionized the synthesis and functionalization of heterocyclic compounds. nih.govacs.orgsouthwestern.edu Future studies could explore catalyst systems for the derivatization of this compound. For example, palladium-catalyzed cross-coupling reactions could be developed to couple the acid chloride with organometallic reagents, providing access to a wide range of ketone derivatives. Gold catalysts, known for their carbophilicity, could enable unique cycloaddition or rearrangement cascades starting from derivatives of the title compound. southwestern.eduresearchgate.net

Beyond the acid chloride moiety, direct C–H activation presents a powerful strategy for the late-stage functionalization of the benzofuran core. numberanalytics.com Research into regioselective C–H arylation, alkylation, or halogenation at various positions on the benzofuran ring would significantly expand the chemical space accessible from this precursor. Combining the reactivity of the carbonyl chloride with subsequent C-H functionalization would provide a modular route to highly elaborate benzofuran-2-carboxamide (B1298429) or ester derivatives. nih.gov

Computational Design of New Reactions and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.net Future research on this compound will greatly benefit from the integration of computational modeling.

DFT calculations can be used to model the electronic structure of the molecule, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), to predict its reactivity towards various reagents. researchgate.net For instance, modeling can help understand how the electron-donating methoxy (B1213986) group influences the electrophilicity of the carbonyl carbon and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack.

Furthermore, computational studies can be employed to design novel reactions and catalytic cycles. By calculating the transition state energies of potential reaction pathways, researchers can predict the feasibility of a new transformation before attempting it in the lab. This approach can accelerate the discovery of new catalytic reactions for derivatization, predict regioselectivity in C–H activation reactions, and elucidate complex reaction mechanisms. researchgate.net A computational study has already been performed on a derivative, 7-Methoxy-2-[4-methoxyphenyl]-l-benzofuran-5-carboxaldehyde, to investigate its binding energy and reactivity, setting a precedent for applying these methods to the carbonyl chloride precursor. researchgate.net

Applications in Materials Chemistry and Advanced Chemical Technologies

While much of the research on benzofurans is directed toward medicinal chemistry, their unique electronic and photophysical properties make them attractive candidates for materials science, an area where future research on this compound derivatives could be particularly fruitful. researchgate.net This exploration explicitly excludes biological or pharmaceutical materials.